Stereochemical Purity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate
The (S)-enantiomer of 3-amino-4-cyclopropylbutanoic acid is supplied with a certified enantiomeric purity of ≥98%, as determined by chiral HPLC analysis . In contrast, the racemic mixture (CAS 1391248-18-2) is specified at ≥95% purity without enantiomeric enrichment, and the (R)-enantiomer (CAS 1335546-69-4) is available separately . The use of enantiomerically pure (S)-configured compound is essential for studies where chiral recognition at the α2δ binding site or other biological targets may differ between enantiomers. Within the cyclopropyl β-amino acid patent literature, stereochemistry is explicitly claimed as a determinant of pharmacological activity [1].
| Evidence Dimension | Enantiomeric purity (chiral HPLC) |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer (CAS 1335661-24-9) |
| Comparator Or Baseline | Racemate: ≥95% chemical purity, no enantiomeric enrichment (CAS 1391248-18-2); (R)-enantiomer: available separately (CAS 1335546-69-4) |
| Quantified Difference | Absolute stereochemical configuration (S) vs. racemic (1:1 mixture of S/R) vs. (R); minimum 48% enantiomeric excess difference between (S) and racemate |
| Conditions | Commercial supplier specifications; chiral HPLC analysis; free base form |
Why This Matters
Procurement of the stereochemically defined (S)-enantiomer eliminates the (R)-enantiomer as a confounding variable in chiral recognition studies, which is critical when investigating stereoselective α2δ subunit interactions.
- [1] Brandl, M.; Kozhushkov, S. I.; Yufit, D. S.; de Meijere, A. Cyclopropyl β-Amino Acid Derivatives. U.S. Patent 7,030,267 B2, April 18, 2006. View Source
